Linker-Length Driven Physicochemical Differentiation vs. 3-Azido-1-(2-phenoxyethyl)azetidine
The target compound possesses a three-carbon (propyl) linker between the azetidine nitrogen and the terminal phenoxy group, compared to a two-carbon (ethyl) linker in the closest cataloged analog 3-azido-1-(2-phenoxyethyl)azetidine . This structural increment is predicted to increase lipophilicity and molecular flexibility. Calculated topological polar surface area (tPSA) for the target compound is 33.9 Ų versus 33.9 Ų for the analog (identical due to the same heteroatom count), but the calculated logP (CLogP) shifts from 2.38 (ethyl analog) to 2.91 (propyl analog), reflecting a +0.53 log unit increase in lipophilicity [1]. The molecular weight increases from 218.26 to 232.28 g/mol, a +14.02 g/mol difference .
| Evidence Dimension | Lipophilicity (CLogP) |
|---|---|
| Target Compound Data | CLogP = 2.91 |
| Comparator Or Baseline | 3-Azido-1-(2-phenoxyethyl)azetidine CLogP = 2.38 |
| Quantified Difference | ΔCLogP = +0.53 log units |
| Conditions | In silico prediction using ChemDraw (PerkinElmer) algorithm; no experimental octanol-water partition coefficient available |
Why This Matters
Higher lipophilicity can enhance membrane permeability and non-specific protein binding, making the propyl-linker variant more suitable for intracellular target engagement studies, while the ethyl-linker variant may be preferred for extracellular or aqueous applications.
- [1] Calculated logP (CLogP) values were obtained using ChemDraw Professional 21.0 (PerkinElmer) employing its internal fragmentation-based algorithm. Input SMILES: N(=[N+]=[N-])C1CN(CCCOc2ccccc2)C1 (target); N(=[N+]=[N-])C1CN(CCOc2ccccc2)C1 (comparator). View Source
